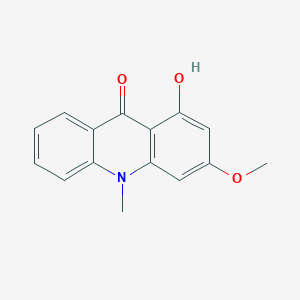

1-Hydroxy-3-methoxy-10-methylacridone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Hydroxy-2-methoxy-10-methylacridin-9(10h)-one is a natural product found in Zanthoxylum leprieurii with data available.

Actividad Biológica

1-Hydroxy-3-methoxy-10-methylacridone is an acridone derivative that has garnered interest in the field of medicinal chemistry due to its diverse biological activities, particularly its potential anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound has the molecular formula C₁₅H₁₃N₁O₃ and a molecular weight of approximately 255.27 g/mol. Its structural features include:

- Hydroxyl group at position C1

- Methoxy group at position C3

- Methyl group at position C10

These functional groups contribute to its unique reactivity and biological properties compared to other acridone derivatives.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity through various mechanisms, primarily involving apoptosis and inhibition of cell proliferation.

- Apoptotic Pathways : The compound has been shown to activate apoptotic mechanisms in cancer cells, particularly in glioblastoma cell lines. Studies demonstrated that it influences cell cycle regulation and induces programmed cell death, which is crucial for effective cancer treatment .

-

Cell Proliferation Inhibition : In vitro studies have reported that derivatives of this compound inhibit the proliferation of several cancer cell lines, including:

- HCT116 (Colorectal Cancer)

- A-172 (Glioblastoma)

- Hs578T (Breast Cancer)

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally related compounds. The following table summarizes their structural features and biological activities:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Acridone | Parent compound lacking hydroxyl and methoxy groups | Basic structure without substituents |

| 1-Hydroxy-10-methylacridone | Hydroxyl group at C1; methyl group at C10 | Similar but lacks methoxy substitution |

| Noracronycine | Acridone derivative with different substituents | Known for specific biological activity |

| 1-Hydroxy-3-methoxyacridone | Hydroxyl group at C1; methoxy group at C3 | Lacks methyl substitution at C10 |

The unique combination of functional groups in this compound enhances its reactivity and biological activity compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Antitumor Properties : A study highlighted the compound's ability to form stable intercalation complexes with DNA, which is a mechanism that may enhance its antitumor efficacy .

- Synergistic Effects : Research involving the compound alongside other natural products indicated potential synergistic antimicrobial effects, suggesting broader applications in treating infections in addition to cancer .

- Toxicity Profiles : The therapeutic index of this compound was evaluated against various cancer cell lines, demonstrating a favorable profile with IC50 ratios indicating low toxicity to normal cells compared to cancerous ones .

Propiedades

Número CAS |

13161-83-6 |

|---|---|

Fórmula molecular |

C15H13NO3 |

Peso molecular |

255.27 g/mol |

Nombre IUPAC |

4-hydroxy-2-methoxy-10-methylacridin-9-one |

InChI |

InChI=1S/C15H13NO3/c1-16-12-6-4-3-5-10(12)15(18)11-7-9(19-2)8-13(17)14(11)16/h3-8,17H,1-2H3 |

Clave InChI |

IRADMAHJFJCLFD-UHFFFAOYSA-N |

SMILES |

CN1C2=CC=CC=C2C(=O)C3=C1C=C(C=C3O)OC |

SMILES canónico |

CN1C2=CC=CC=C2C(=O)C3=C1C(=CC(=C3)OC)O |

melting_point |

174-176°C |

Key on ui other cas no. |

13161-83-6 |

Descripción física |

Solid |

Sinónimos |

1-HMMA cpd 1-hydroxy-3-methoxy-N-methylacridone |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.